molecular formula C21H26N4O4 B3002640 N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide CAS No. 898430-51-8

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide

Cat. No. B3002640
CAS RN: 898430-51-8
M. Wt: 398.463
InChI Key: NIYMIRDIDBDWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide, is a derivative of benzamide with potential pharmacological properties. It is structurally related to a series of compounds that have been synthesized and evaluated for their affinity and selectivity towards dopamine receptors, particularly the D4 subtype, which is implicated in various neurological and psychiatric disorders . The compound's structure includes a methoxybenzamide moiety and a methylpiperazine group, which are common features in ligands with affinity for dopamine receptors.

Synthesis Analysis

The synthesis of related compounds involves the formation of an amide bond between a substituted benzamide and a piperazine ring. For instance, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a close analogue, was achieved by linking the benzamide fragment to the piperazine ring via an alkyl chain . Modifications to the amide bond and the alkyl chain length were found to affect the dopamine D4 receptor affinity, with elongation generally causing a decrease in affinity . The synthesis of these compounds is typically followed by binding studies to evaluate their affinity for various receptors.

Molecular Structure Analysis

The molecular structure of related benzamides has been characterized using various spectroscopic methods, including NMR, MS, and IR, as well as X-ray diffraction . These studies help in understanding the structure-property relationships, which are crucial for the design of compounds with desired biological activities. The crystal structure of a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, revealed a monoclinic space group with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide ring and the piperazine moiety. For example, the nitro group in 4-nitro-N-phenylbenzamides is a key functional group that can undergo reduction to form amino derivatives, which have different pharmacological properties . The presence of electron-donating or electron-withdrawing groups on the benzamide ring can also affect the compound's reactivity and, consequently, its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The polarizability and molar refraction of a related antiemetic drug were studied in aqueous solutions, indicating the influence of drug concentration on these properties . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Scientific Research Applications

Synthesis and Characterization

  • The compound was involved in a study focusing on the synthesis and analysis of new psychoactive substances. It was synthesized by reacting 4-methoxybenzoyl chloride with 1-methylpiperazine, highlighting its relevance in creating novel compounds for research purposes (Power et al., 2014).

Advanced Radiopharmaceutical Synthesis

  • An efficient method for the automated synthesis of a related compound, 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (p-[18F]MPPF), was developed. This showcases the compound's role in the production of sophisticated radiolabeled compounds for medical imaging (Hayashi et al., 2012).

Anticonvulsant Research

  • The compound's derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrated high anticonvulsive activity in studies, pointing towards its potential as a base for developing new anticonvulsant drugs (Sych et al., 2018).

Bioactive Compound Development

  • Related compounds were studied for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, indicating the compound's relevance in the creation of bioactive molecules for therapeutic purposes (Gul et al., 2019).

Neurotropic Properties

  • Analogous compounds were evaluated for their psycho- and neurotropic properties, demonstrating potential for development into psychoactive medications (Podolsky et al., 2017).

Molecular Studies

  • N,N-Diacylaniline derivatives, which include similar molecular structures, were synthesized and characterized, contributing to the understanding of molecular properties and interactions (Al‐Sehemi et al., 2017).

Polymerization Research

  • Studies involving N-phenylalkoxyamine derivatives, closely related to the compound, provided insights into controlled polymerization processes (Greene & Grubbs, 2010).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23-10-12-24(13-11-23)20(16-6-8-19(29-2)9-7-16)15-22-21(26)17-4-3-5-18(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYMIRDIDBDWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.